An In-depth Technical Guide to the Enantioselective Synthesis and Chiral Resolution of NITD-609 (Cipargamin)
An In-depth Technical Guide to the Enantioselective Synthesis and Chiral Resolution of NITD-609 (Cipargamin)
Introduction: The Critical Role of Chirality in the Antimalarial Agent NITD-609
NITD-609, also known as Cipargamin or KAE609, is a potent antimalarial compound belonging to the spiroindolone class.[1] It exhibits powerful parasiticidal activity against various strains of Plasmodium falciparum and Plasmodium vivax, including those resistant to current artemisinin-based combination therapies.[2][3] The mechanism of action of NITD-609 is the inhibition of the P. falciparum ATPase4 (PfATP4), a P-type cation-transporter, which disrupts sodium homeostasis in the parasite, leading to its death.[1][4][5]
The molecular structure of NITD-609 features two stereogenic centers, one of which is a spiro-quaternary carbon, resulting in four possible stereoisomers.[3][4] Structure-activity relationship studies have unequivocally demonstrated that the antimalarial potency of NITD-609 resides almost exclusively in the (1R, 3S)-enantiomer.[1][6] This stereochemical specificity underscores the critical importance of accessing enantiomerically pure NITD-609 for clinical applications to maximize therapeutic efficacy and minimize potential off-target effects from other stereoisomers.
This technical guide provides a comprehensive overview of the key strategies for obtaining the biologically active enantiomer of NITD-609, focusing on both enantioselective synthesis and chiral resolution of its stereoisomers.
Part 1: Enantioselective Synthesis of NITD-609
The direct synthesis of the desired (1R, 3S)-enantiomer of NITD-609 in high enantiopurity is the most efficient and atom-economical approach. Several innovative catalytic asymmetric methods have been developed to achieve this, with two prominent strategies being the aza-Diels-Alder reaction and the direct catalytic asymmetric alkynylation of a ketimine.
Asymmetric Aza-Diels-Alder Reaction Strategy
An elegant and concise synthesis of NITD-609 has been achieved through a regio- and enantioselective aza-Diels-Alder reaction.[7] This approach involves the reaction of a 3-vinylindole with an isatin-derived ketimine, catalyzed by a chiral catalyst, to construct the core spiroindolone framework with excellent stereocontrol.[7]
The key to this strategy is the use of a suitable chiral catalyst that can effectively control the facial selectivity of the cycloaddition, leading to the desired enantiomer. The regioselectivity and exo-selectivity of the reaction are proposed to be influenced by π-π stacking interactions between the indole rings of the reactants.[7] This method has been shown to produce a range of spiroindolone derivatives in high yields and with excellent enantioselectivity (up to 99% ee).[7] The synthesis of NITD-609 via this route can be completed in just three steps with a commendable overall yield.[7]
Caption: Asymmetric Aza-Diels-Alder approach to NITD-609.
Direct Catalytic Asymmetric Alkynylation of a Ketimine
Another powerful strategy for the stereoselective synthesis of NITD-609 involves the direct catalytic asymmetric alkynylation of a ketimine to construct the crucial tetrasubstituted stereocenter.[3][8] This key step provides an enantioenriched propargylic α-tertiary amine, which is a versatile intermediate for the synthesis of the target molecule.[3][8]
This method showcases the utility of developing novel catalytic systems for challenging transformations, such as the asymmetric addition of terminal alkynes to ketimines. The resulting propargylic amine can then be elaborated through a series of transformations, including the introduction of an acetonyl group and an intramolecular reductive amination, to complete the synthesis of NITD-609.[8]
Caption: Direct catalytic asymmetric alkynylation pathway to NITD-609.
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
The following is a representative, step-by-step protocol for the asymmetric aza-Diels-Alder reaction to synthesize a spiroindolone precursor to NITD-609, based on published methodologies.[7]
Materials:
-
3-Vinylindole derivative
-
Isatin-derived ketimine
-
Chiral catalyst (e.g., a chiral copper or iridium complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst.
-
Add the anhydrous solvent, followed by the isatin-derived ketimine and the 3-vinylindole derivative.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroindolone product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Quantitative Data Summary:
| Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) |
| Chiral Copper Catalyst | 85-96 | 90-99 |
| Chiral Iridium Catalyst | 70-81 | >99 |
Note: The specific catalyst, substrates, and reaction conditions will influence the yield and enantioselectivity.
Part 2: Chiral Resolution of NITD-609 Stereoisomers
While enantioselective synthesis is often preferred, chiral resolution of a racemic mixture can be a valuable alternative, particularly during initial drug discovery and for the isolation of all stereoisomers for biological evaluation.[8] High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[9][10]
Principles of Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[11] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[11] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.[11][12]
The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.[12] A systematic screening of different chiral columns and mobile phases is often necessary to identify the optimal conditions for a given racemic compound.
Caption: Workflow for chiral resolution of NITD-609 by HPLC.
Experimental Protocol: Chiral HPLC Separation of NITD-609 Stereoisomers
The following is an exemplary protocol for the chiral HPLC separation of NITD-609 stereoisomers, based on general principles for the separation of spirocyclic compounds.[13][14]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) is a common starting point for spiroindolone compounds.
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
Procedure:
-
Dissolve a small amount of the racemic NITD-609 mixture in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where the compounds have significant absorbance.
-
Optimize the separation by adjusting the mobile phase composition (ratio of polar modifier) and flow rate.
-
For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.
-
Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
-
Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., analytical chiral HPLC, NMR spectroscopy, and mass spectrometry).
Data Presentation: Exemplary Chiral Separation Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: These are starting conditions and will likely require optimization for baseline separation of all four stereoisomers of NITD-609.
Conclusion
The development of the potent antimalarial agent NITD-609 highlights the critical role of stereochemistry in modern drug design. The biological activity is confined to a single enantiomer, necessitating methods for its stereoselective preparation. Both enantioselective synthesis, through elegant catalytic strategies like the aza-Diels-Alder reaction and asymmetric alkynylation, and chiral resolution via HPLC provide robust pathways to access the enantiomerically pure (1R, 3S)-NITD-609. The choice between these approaches will depend on the specific requirements of the research or development phase, with enantioselective synthesis being more suitable for large-scale production. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals working on NITD-609 and other complex chiral molecules.
References
-
Zheng, H., Liu, X., Xu, C., Xia, Y., Lin, L., & Feng, X. (2015). Regio- and Enantioselective Aza-Diels–Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609. Angewandte Chemie International Edition, 54(37), 10958-10962. [Link]
-
Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
-
Yin, L., Otsuka, Y., Takada, H., Mouri, S., Yazaki, R., Kumagai, N., & Shibasaki, M. (2015). Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine. Organic Letters, 17(19), 4842-4845. [Link]
-
van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]
-
Spillman, N. J., & Kirk, K. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future medicinal chemistry, 8(2), 227-238. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin. [Link]
-
Wikipedia. (n.d.). Cipargamin. [Link]
-
Taylor & Francis. (n.d.). Cipargamin – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
Sources
- 1. Cipargamin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cipargamin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
